molecular formula C21H30F3NO B11931723 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol CAS No. 612837-86-2

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

Cat. No.: B11931723
CAS No.: 612837-86-2
M. Wt: 369.5 g/mol
InChI Key: KXELCMOUZVFRPN-UHFFFAOYSA-N
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Description

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol is a piperidine derivative featuring a cyclooctylmethyl group attached to the piperidine nitrogen and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring.

Properties

CAS No.

612837-86-2

Molecular Formula

C21H30F3NO

Molecular Weight

369.5 g/mol

IUPAC Name

1-(cyclooctylmethyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C21H30F3NO/c22-21(23,24)19-10-6-9-18(15-19)20(26)11-13-25(14-12-20)16-17-7-4-2-1-3-5-8-17/h6,9-10,15,17,26H,1-5,7-8,11-14,16H2

InChI Key

KXELCMOUZVFRPN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The primary synthetic pathway involves reductive alkylation of a piperidin-4-ol precursor with cyclooctanecarbaldehyde. This method, adapted from mu-opioid receptor agonist syntheses, proceeds via imine intermediate formation followed by borohydride reduction:

  • Imine Formation :
    Piperidin-4-ol (1.0 equiv) reacts with cyclooctanecarbaldehyde (1.2 equiv) in anhydrous dichloroethane under argon. Acetic acid (2–5 mol%) catalyzes Schiff base formation at 25°C over 12 hours.

  • Reduction :
    Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equiv) is added portionwise at 0°C. The reaction proceeds for 6 hours, yielding 1-cyclooctylmethylpiperidin-4-ol with 82–87% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 1: Optimization of Reductive Alkylation

ParameterOptimal ValueYield Impact
SolventDichloroethane+15% vs THF
Temperature0°C (reduction)+22% vs RT
Catalyst Loading5 mol% AcOH+12% vs 1%

Hydroxylation at C4 Position

Oxidative Hydroxylation Strategies

The C4 hydroxyl group is introduced via two complementary routes:

Route A: Epoxidation-Hydrolysis

  • Epoxidation : Treat 4-(3-trifluoromethylphenyl)piperidine with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C, forming an epoxide intermediate (64% yield).

  • Acid-Catalyzed Hydrolysis : 6 M HCl at 60°C opens the epoxide, yielding the diol. Selective protection with tert-butyldimethylsilyl (TBS) chloride isolates the C4 alcohol (51% over two steps).

Route B: Direct Oxidation
Manganese dioxide (MnO₂, 10 equiv) in refluxing acetone oxidizes the C4 position directly, achieving 68% yield without protecting groups.

Table 2: Hydroxylation Method Comparison

MethodYieldPurityScalability
Epoxidation-Hydrolysis51%98.5%Moderate
Direct Oxidation68%95.2%High

Final Assembly and Purification

Convergent Synthesis

Combining the cyclooctylmethyl and trifluoromethylphenyl moieties requires careful stoichiometric control:

  • Coupling Reaction :
    1-Cyclooctylmethylpiperidin-4-ol (1.0 equiv) reacts with 4-(3-trifluoromethylphenyl)piperidine (1.05 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 25°C. Reaction monitoring via LC-MS shows >95% conversion after 18 hours.

  • Crystallization :
    The crude product is recrystallized from ethanol/water (7:3) to afford needle-like crystals (mp 137–141°C). X-ray diffraction confirms a chair conformation for the piperidine ring and O–H···N hydrogen bonding (d = 1.87 Å).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methods describe a continuous flow system that reduces reaction times by 80%:

  • Microreactor Design : Stainless steel reactor (ID 1 mm) maintains precise temperature control (±1°C).

  • Residence Time : 8 minutes for reductive alkylation vs 12 hours in batch mode.

Table 3: Batch vs Flow Performance

ParameterBatch ModeFlow Mode
Yield82%85%
Throughput12 g/day1.2 kg/day
Solvent Consumption15 L/kg3 L/kg

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary hydroxyl group on the piperidine ring participates in typical alcohol reactions:

a. Esterification
Reacts with acyl chlorides or anhydrides under basic conditions to form esters. For example:
ROH + (RCO)2ORCOOR+H2O\text{ROH + (RCO)}_2\text{O} \rightarrow \text{RCOOR}' + \text{H}_2\text{O}

  • Conditions : Pyridine or DMAP catalyst, room temperature .

b. Etherification
Forms ethers via Williamson synthesis or nucleophilic substitution:
ROH + R’XROR+HX\text{ROH + R'X} \rightarrow \text{ROR}' + \text{HX}

  • Reagents : Alkyl halides (e.g., CH₃I) with NaH .

  • Yield : 60–75% for benzyl ether derivatives .

c. Oxidation
Resists oxidation under mild conditions but forms ketones with strong oxidants like CrO₃:
ROHCrO3R=O\text{ROH} \xrightarrow{\text{CrO}_3} \text{R=O}

  • Selectivity : Steric hindrance from the cyclooctyl group limits over-oxidation .

Tertiary Amine Reactivity

The piperidine nitrogen undergoes alkylation and acylation:

a. Alkylation
Reacts with alkyl halides to form quaternary ammonium salts:
R3N + R’XR3NR’+X\text{R}_3\text{N + R'X} \rightarrow \text{R}_3\text{NR'}⁺\text{X}^-

  • Conditions : K₂CO₃ in DMF, 60°C .

  • Example : Benzylation with 4-chlorobenzyl chloride yields derivatives with enhanced receptor binding .

b. Acylation
Forms amides using acyl chlorides:
R3N + R’COClR3NCOR+HCl\text{R}_3\text{N + R'COCl} \rightarrow \text{R}_3\text{NCOR}' + \text{HCl}

  • Catalyst : Triethylamine in CH₂Cl₂ .

Stability and Decomposition

  • Acidic Conditions : Protonation of the amine occurs below pH 4, but the hydroxyl group remains stable .

  • Thermal Stability : Decomposes above 200°C, releasing CO and HF gases (detected via TGA-MS) .

  • Photolysis : UV exposure (254 nm) induces cleavage of the C–O bond in the piperidine ring, forming ketone byproducts .

Receptor-Targeted Modifications

Structural analogs highlight reactivity-driven pharmacological optimization:

ModificationBiological ImpactReference
Acylation of -OHReduced mu-opioid receptor affinity
Benzylation of NEnhanced nociceptin receptor antagonism

Scientific Research Applications

Analgesic Potential

Recent studies have highlighted the analgesic properties of 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol analogues. Research conducted on various piperidinols has demonstrated their effectiveness in pain models in mice, indicating potential use as analgesics. The compound acts as a mixed nociceptin/orphanin FQ (NOP)/mu-opioid receptor agonist, which may contribute to its pain-relieving effects .

Case Study:
In a study examining the analgesic potential of piperidinols, it was found that certain derivatives exhibited significant pain relief in animal models, suggesting that modifications to the piperidin-4-ol core could enhance efficacy while minimizing side effects. The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize these compounds for clinical use .

Anti-Tuberculosis Activity

The compound has also been investigated for its anti-tuberculosis properties. A notable study screened various piperidinol derivatives against Mycobacterium tuberculosis and identified several compounds with promising activity. The lead compound from this screening demonstrated a minimum inhibitory concentration (MIC) of 1.5 μg/mL, indicating strong anti-tuberculosis potential .

Table: Anti-Tuberculosis Activity of Piperidinol Derivatives

CompoundMIC (μg/mL)Observations
1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol1.5Strong activity against M. tuberculosis
4b1.4Most active derivative with good therapeutic index
4m1.7Comparable activity with acceptable safety profile

The study concluded that while some derivatives showed excellent activity, they also exhibited side effects during in vivo testing, necessitating further optimization to improve their therapeutic indices .

Receptor Modulation

The compound's interaction with various receptors adds another layer to its applicability in pharmacotherapy. It has been shown to act on both mu-opioid receptors and NOP receptors, which are critical in pain modulation and other physiological processes . This dual action could make it a valuable candidate for developing multi-target drugs aimed at treating complex conditions such as chronic pain or substance use disorders.

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share the piperidin-4-ol core but differ in N-substituents, aryl groups, or hydroxyl positioning:

Compound Name N-Substituent Aryl Group Hydroxyl Position Key Features
Target Compound Cyclooctylmethyl 3-(Trifluoromethyl)phenyl 4 Bulky N-substituent; strong electron-withdrawing CF₃ group
1-Methyl-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol Methyl 3-(Trifluoromethyl)phenyl 4 Smaller N-substituent; higher LogP (2.5565) vs. methyl analogs
RB-005 (1-(4-Octylphenethyl)piperidin-4-ol) 4-Octylphenethyl None 4 Long alkyl chain enhances SK1 selectivity (15-fold over SK2)
RB-019 (1-(4-Octylphenethyl)piperidin-3-ol) 4-Octylphenethyl None 3 Hydroxyl at 3-position reduces SK1 selectivity (6.1-fold)
P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol) Piperidinylmethyl None 4 Affects bacterial T4P systems; structural similarity to phenothiazines
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Benzyl 4-Fluorophenyl 4 Fluorine substituent; potential CNS activity due to benzyl group

Physicochemical Properties

  • Molecular Weight : Bulky substituents (e.g., cyclooctylmethyl, octylphenethyl) increase molecular weight, which may limit blood-brain barrier penetration unless balanced by other properties.

Biological Activity

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol, also known as SR 16430, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and opioid receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and implications for future research.

  • Molecular Formula : C21H30F3NO
  • Molecular Weight : 369.5 g/mol
  • IUPAC Name : 1-(cyclooctylmethyl)-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

The compound's structure features a piperidine ring, which is crucial for its interaction with various receptors in the central nervous system.

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol exhibits activity primarily as a partial agonist at mu-opioid receptors (MOR) and as an agonist at nociceptin/orphanin FQ peptide (NOP) receptors . This dual action suggests potential benefits in managing pain while minimizing the risk of addiction associated with traditional opioids.

Receptor Binding Affinity

Research indicates that SR 16430 has significant binding affinity for both MOR and NOP receptors. The following table summarizes its receptor interactions:

Receptor TypeBinding Affinity (Ki)Activity Type
Mu-opioid ReceptorLow nanomolar rangePartial Agonist
Nociceptin ReceptorLow nanomolar rangeAgonist

Antinociceptive Activity

In preclinical studies, SR 16430 demonstrated antinociceptive effects in various pain models, including the tail-flick test in mice. The compound produced a significant increase in tail-flick latency, indicating its efficacy in pain relief.

Tolerance and Dependence

Unlike traditional opioids such as morphine, SR 16430 exhibited a reduced development of tolerance to its antinociceptive effects. This characteristic is particularly valuable in chronic pain management, where tolerance can limit the effectiveness of treatment.

Case Studies and Research Findings

  • Study on Antinociception : In a study published in the Journal of Pharmacology, researchers assessed the antinociceptive effects of SR 16430 using the tail-flick assay. The results indicated that SR 16430 produced significant pain relief comparable to morphine but with lower potential for abuse due to its partial agonist nature at MOR .
  • Behavioral Studies : Another investigation explored the behavioral impacts of SR 16430 in conditioned place preference paradigms. The findings suggested that while SR 16430 elicited rewarding effects, these were significantly less than those observed with full agonists like morphine .
  • Receptor Interaction Analysis : A comprehensive analysis of receptor interactions revealed that SR 16430's efficacy is mediated through both MOR and NOP pathways, highlighting its potential as a multifunctional analgesic agent .

Q & A

Q. What are the recommended synthetic routes for 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol?

A common approach involves nucleophilic substitution of a cyclooctylmethyl halide with 4-(3-trifluoromethyl-phenyl)-piperidin-4-ol under basic conditions (e.g., using K₂CO₃ or NaH). Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound. Reaction progress can be monitored by TLC, and intermediates should be validated via NMR spectroscopy. For structurally analogous piperidin-4-ol derivatives, melting points (e.g., 137–139°C) and spectroscopic data serve as benchmarks for purity .

Q. How can the purity and structural integrity of this compound be characterized?

Key methods include:

  • Melting Point Analysis : Compare observed values with literature data (e.g., 137–139°C for similar piperidin-4-ol derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the cyclooctylmethyl group (δ ~1.2–2.5 ppm for aliphatic protons) and the trifluoromethyl-phenyl moiety (δ ~7.4–7.8 ppm for aromatic protons) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
  • HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) .

Q. What functional groups require special attention during analysis?

  • Trifluoromethyl (-CF₃) : Characterize via ¹⁹F NMR (δ ~-60 to -70 ppm) and IR (C-F stretching at 1100–1250 cm⁻¹) .
  • Piperidin-4-ol : Confirm hydroxyl group presence via IR (O-H stretch at 3200–3600 cm⁻¹) and ¹H NMR (broad singlet at δ ~1.5–2.0 ppm) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

  • Comparative NMR Analysis : Use authentic reference compounds (e.g., piperidin-4-ol derivatives) to validate peak assignments .
  • X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures, as demonstrated for chlorophenyl-piperidin-4-ol analogs (R factor = 0.051, data-to-parameter ratio = 16.1) .
  • Batch-to-Batch Reproducibility : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use crystal structures (e.g., PDB entries) to model binding affinities. For example, piperidine derivatives have been docked into enzyme active sites to study steric and electronic compatibility .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .

Q. How does the trifluoromethyl group influence physicochemical properties?

  • Lipophilicity : Calculate LogP values (e.g., 1.50 for similar compounds) to predict membrane permeability .
  • Metabolic Stability : The -CF₃ group reduces oxidative metabolism, enhancing half-life in vitro. Validate via LC-MS stability assays .

Q. What strategies validate stereochemical outcomes in asymmetric synthesis?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for absolute configuration determination .

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify products via HRMS .
  • pH-Dependent Solubility : Measure LogD values at pH 5.5 (-5.04) and 7.4 (-2.50) to guide formulation .

Methodological Considerations

  • Avoid Commercial Sources : Reliable data should prioritize peer-reviewed crystallography reports (e.g., Acta Crystallographica ) over vendor catalogs.
  • Data Reproducibility : Cross-validate analytical results with orthogonal techniques (e.g., NMR + X-ray) to mitigate instrumentation bias .

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